ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate typically involves the reaction of 1-methyl-1H-indole-4-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Evaluated as an HIV-1 inhibitor.
(5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol: Demonstrated anticancer activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities.
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
ethyl 4-(1-methylindole-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(22)20-11-9-19(10-12-20)16(21)14-5-4-6-15-13(14)7-8-18(15)2/h4-8H,3,9-12H2,1-2H3 |
InChI Key |
FZCRKDNDXWLGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
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